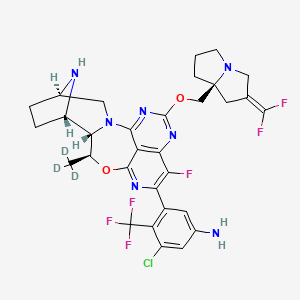
KRASG12D-IN-3-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRASG12D-IN-3-d3 is a small molecule inhibitor specifically designed to target the KRAS G12D mutation, a common oncogenic driver in various cancers such as pancreatic, colorectal, and non-small cell lung cancer . This compound represents a significant advancement in the field of targeted cancer therapy, aiming to inhibit the aberrant signaling pathways activated by the KRAS G12D mutation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRASG12D-IN-3-d3 involves multiple steps, starting with the preparation of key intermediates through organic reactions such as nucleophilic substitution and cyclization . The final compound is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity . The process is optimized for scalability and cost-effectiveness, making it feasible for commercial production .
化学反应分析
Types of Reactions
KRASG12D-IN-3-d3 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas under catalytic conditions.
Substitution: Halogens, nucleophiles, and bases under various solvent conditions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and stability .
科学研究应用
KRASG12D-IN-3-d3 has a wide range of applications in scientific research, including:
作用机制
KRASG12D-IN-3-d3 exerts its effects by binding to the KRAS G12D protein, inhibiting its interaction with downstream signaling molecules . This inhibition disrupts the MAPK and PI3K signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound specifically targets the G12D mutation, sparing wild-type KRAS and minimizing off-target effects .
相似化合物的比较
Similar Compounds
MRTX1133: Another KRAS G12D inhibitor with a similar mechanism of action.
LY3962673: A non-covalent KRAS G12D inhibitor with high affinity and selectivity.
Deuterated Compounds: Compounds with deuterium atoms replacing hydrogen, enhancing stability and bioavailability.
Uniqueness
KRASG12D-IN-3-d3 stands out due to its high specificity for the KRAS G12D mutation, robust anti-tumor activity, and favorable pharmacokinetic properties . Its unique chemical structure allows for effective inhibition of KRAS G12D without affecting other KRAS isoforms .
属性
分子式 |
C31H30ClF6N7O2 |
|---|---|
分子量 |
685.1 g/mol |
IUPAC 名称 |
3-chloro-5-[(4R,7S,8S,9S)-17-[[(8S)-6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-14-fluoro-9-(trideuteriomethyl)-10-oxa-2,12,16,18,20-pentazapentacyclo[9.7.1.14,7.02,8.015,19]icosa-1(18),11,13,15(19),16-pentaen-13-yl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C31H30ClF6N7O2/c1-13-25-19-4-3-16(40-19)11-45(25)27-20-24(42-29(43-27)46-12-30-5-2-6-44(30)10-14(9-30)26(34)35)22(33)23(41-28(20)47-13)17-7-15(39)8-18(32)21(17)31(36,37)38/h7-8,13,16,19,25,40H,2-6,9-12,39H2,1H3/t13-,16+,19-,25+,30-/m0/s1/i1D3 |
InChI 键 |
WEMJBXUDRVBQFH-AKZXIDIKSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@H]1[C@@H]2[C@@H]3CC[C@@H](N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OC[C@@]78CCCN7CC(=C(F)F)C8 |
规范 SMILES |
CC1C2C3CCC(N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OCC78CCCN7CC(=C(F)F)C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)

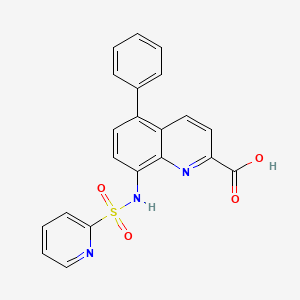

![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
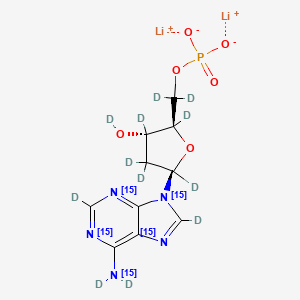
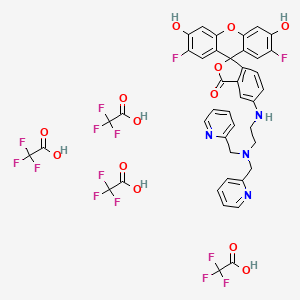
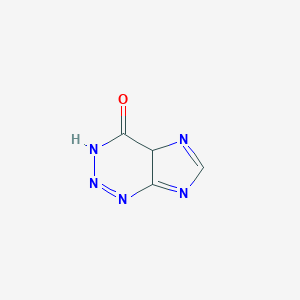


![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)

![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
